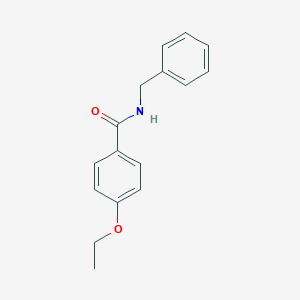
N-benzyl-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-ethoxybenzamide (BEB) is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. BEB is a benzamide derivative that has a benzyl group attached to the nitrogen atom and an ethoxy group attached to the para position of the benzene ring. This compound has been synthesized using different methods, and its properties have been extensively studied.
作用機序
The mechanism of action of N-benzyl-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-benzyl-4-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N-benzyl-4-ethoxybenzamide has been shown to exhibit selective cytotoxicity towards cancer cells, possibly through the induction of apoptosis.
生化学的および生理学的効果
N-benzyl-4-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-benzyl-4-ethoxybenzamide has been shown to inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. At high concentrations, N-benzyl-4-ethoxybenzamide has been shown to induce apoptosis and cause DNA damage in cancer cells. N-benzyl-4-ethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the toxicity and pharmacokinetics of N-benzyl-4-ethoxybenzamide need to be further studied before it can be used as a drug candidate.
実験室実験の利点と制限
N-benzyl-4-ethoxybenzamide has several advantages for lab experiments, including its high yield and purity, its ease of synthesis, and its potential applications in various fields. However, N-benzyl-4-ethoxybenzamide also has some limitations, including its low solubility in water and its potential toxicity to cells and animals. Therefore, the concentration and duration of exposure need to be carefully controlled in lab experiments.
将来の方向性
There are many future directions for the study of N-benzyl-4-ethoxybenzamide, including the synthesis of analogs with improved potency and selectivity, the study of its pharmacokinetics and toxicity in animals, and the development of new applications in various fields. N-benzyl-4-ethoxybenzamide has the potential to be used as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. It also has the potential to be used as a building block for the synthesis of new materials with unique properties. Therefore, further research on N-benzyl-4-ethoxybenzamide is warranted.
Conclusion
In conclusion, N-benzyl-4-ethoxybenzamide is a promising compound that has attracted the attention of many researchers due to its potential applications in various fields. N-benzyl-4-ethoxybenzamide has been synthesized using different methods, and its properties have been extensively studied. N-benzyl-4-ethoxybenzamide has shown antitumor, anti-inflammatory, and analgesic activities, and has been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. N-benzyl-4-ethoxybenzamide has also been used as a building block for the synthesis of organic semiconductors and liquid crystals, and as a template for the synthesis of gold and silver nanoparticles. Further research on N-benzyl-4-ethoxybenzamide is warranted to explore its full potential.
合成法
N-benzyl-4-ethoxybenzamide can be synthesized using different methods, including the reaction of 4-ethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-ethoxybenzoyl chloride with benzylamine in the presence of a base such as triethylamine (TEA). The yield of N-benzyl-4-ethoxybenzamide using these methods is typically high, and the purity can be improved using recrystallization or column chromatography.
科学的研究の応用
N-benzyl-4-ethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, N-benzyl-4-ethoxybenzamide has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, N-benzyl-4-ethoxybenzamide has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In nanotechnology, N-benzyl-4-ethoxybenzamide has been used as a template for the synthesis of gold nanoparticles and as a capping agent for the preparation of silver nanoparticles.
特性
CAS番号 |
125535-78-6 |
|---|---|
製品名 |
N-benzyl-4-ethoxybenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-benzyl-4-ethoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-19-15-10-8-14(9-11-15)16(18)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChIキー |
DLHNSKYQIGFWOB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




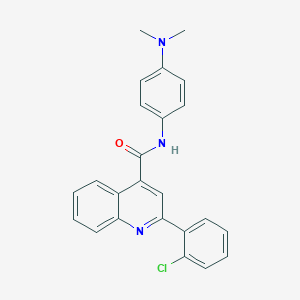
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

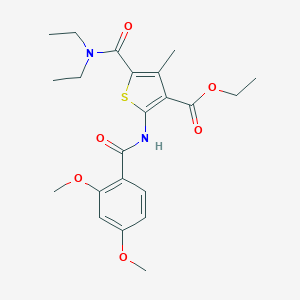
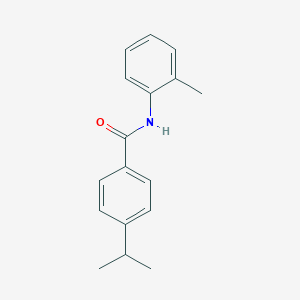
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
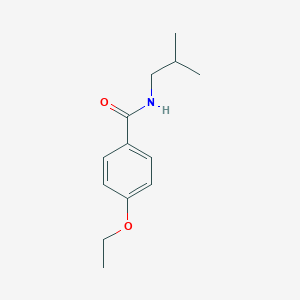
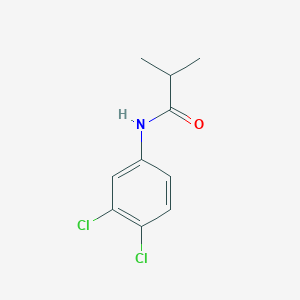
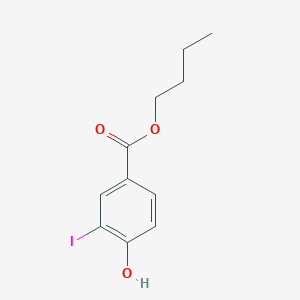
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
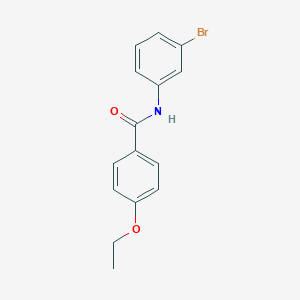
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)